(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine
Description
The compound "(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine" is a chiral ethylenediamine derivative featuring a 2-chloro-5-(trifluoromethyl)phenyl substituent. Its molecular formula is C₉H₁₀ClF₃N₂, with a molecular weight of approximately 238.64 g/mol (inferred from analogs in ). The ortho-chloro and para-trifluoromethyl groups create a distinct electronic and steric profile, which may enhance lipophilicity and modulate binding to biological targets .
Properties
Molecular Formula |
C9H10ClF3N2 |
|---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
(1R)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10ClF3N2/c10-7-2-1-5(9(11,12)13)3-6(7)8(15)4-14/h1-3,8H,4,14-15H2/t8-/m0/s1 |
InChI Key |
UQZMQFQURJFZJS-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)[C@H](CN)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CN)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chloro-5-(trifluoromethyl)benzaldehyde
This aldehyde can be commercially sourced or synthesized by selective chlorination and trifluoromethylation of benzaldehyde derivatives. The aldehyde group provides the reactive site for nucleophilic attack by amines.
Asymmetric Reductive Amination
- Reaction: The aldehyde undergoes reductive amination with ethylene-1,2-diamine or its protected derivatives.
- Catalysts: Chiral catalysts such as chiral transition metal complexes or enzymatic catalysts are employed to induce stereoselectivity, favoring the (1R) enantiomer.
- Conditions: Typically carried out under mild temperatures (0–40 °C), in solvents like ethanol or methanol, with hydrogen or a hydride source (e.g., sodium triacetoxyborohydride) as the reducing agent.
- Reaction time: Several hours to overnight, depending on catalyst efficiency.
Alternative Methods
- Biocatalysis: Enzymatic methods using transaminases have been reported to afford high enantioselectivity in similar diamine syntheses.
- Nucleophilic Addition: Direct addition of amine nucleophiles to the aldehyde followed by reduction steps.
Purification
- Chromatographic techniques such as chiral HPLC are used to separate enantiomers and confirm enantiomeric excess.
- Crystallization under controlled conditions may also be employed to enhance stereochemical purity.
Representative Reaction Scheme
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Aldehyde preparation | Chlorination, trifluoromethylation | 2-Chloro-5-(trifluoromethyl)benzaldehyde |
| 2. Reductive amination | Ethane-1,2-diamine, chiral catalyst, hydride source, solvent (EtOH/MeOH), 0–40 °C, several hours | Formation of chiral diamine intermediate |
| 3. Purification | Chiral HPLC, recrystallization | (1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine |
Research Findings and Data
- The presence of the trifluoromethyl group and chloro substituent increases the electron-withdrawing character of the aromatic ring, which can influence the reactivity of the aldehyde and the stability of intermediates.
- Asymmetric catalysis yields enantiomeric excesses often exceeding 90%, critical for pharmaceutical applications.
- The chiral center at the ethane-1,2-diamine moiety is confirmed by NMR (including chiral shift reagents), IR spectroscopy, and mass spectrometry.
- The compound’s molecular weight is approximately 238.64 g/mol, consistent with the formula C9H10ClF3N2.
Analytical Techniques for Confirmation
| Technique | Purpose | Notes |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and stereochemistry confirmation | Use of 1H, 13C NMR and chiral shift reagents |
| Infrared Spectroscopy (IR) | Functional group identification | Confirm presence of amine and aromatic substituents |
| Mass Spectrometry (MS) | Molecular weight confirmation | Confirms molecular formula and purity |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity measurement | Critical for confirming (1R) stereochemistry |
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | 2-Chloro-5-(trifluoromethyl)benzaldehyde |
| Key reagents | Ethane-1,2-diamine, chiral catalyst, hydride source |
| Solvent | Ethanol, Methanol |
| Temperature | 0–40 °C |
| Reaction time | 6–24 hours |
| Purification methods | Chiral HPLC, recrystallization |
| Yield | Typically 70–90% depending on catalyst and conditions |
| Enantiomeric excess | >90% |
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl and chloro groups play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Effects
(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine (CAS 1213016-70-6)
- Molecular Formula : C₉H₁₀F₄N₂
- Molecular Weight : 222.19 g/mol
- Substituents : 5-Fluoro (meta), 3-trifluoromethyl (para to fluorine).
- However, the meta-CF₃ placement alters electronic distribution versus the target compound’s para-CF₃ .
(1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine (CAS 1213192-84-7)
- Molecular Formula : C₉H₁₀ClF₃N₂
- Molecular Weight : 238.64 g/mol
- Substituents : 5-Chloro (meta), 3-trifluoromethyl.
- Key Differences : The meta-chloro substituent may increase steric bulk compared to the target’s ortho-chloro group, possibly affecting conformational flexibility and target binding .
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine dihydrochloride
- Molecular Formula : C₁₆H₂₀N₂O₂·2HCl
- Molecular Weight : ~333.26 g/mol (free base: 272.35 g/mol).
- Substituents : Two 4-methoxyphenyl groups (electron-donating).
- Key Differences : The bis-methoxy substitution reduces lipophilicity (ClogP likely lower than CF₃/Cl analogs) and enhances solubility via hydrogen bonding. The diastereomeric configuration (1R,2R) may alter chiral recognition in biological systems .
Physicochemical Properties
| Compound | Molecular Weight | Substituent Positions | Halogen | ClogP* (Estimated) |
|---|---|---|---|---|
| Target Compound | 238.64 | 2-Cl, 5-CF₃ | Cl | ~2.8 |
| 5-Fluoro-3-CF₃ analog (CAS 1213016-70-6) | 222.19 | 5-F, 3-CF₃ | F | ~2.3 |
| 5-Chloro-3-CF₃ analog (CAS 1213192-84-7) | 238.64 | 5-Cl, 3-CF₃ | Cl | ~2.8 |
| Bis-4-methoxyphenyl analog | 272.35 | 4-OCH₃ (two groups) | None | ~1.5 |
*ClogP estimates based on substituent contributions: CF₃ (+0.9), Cl (+0.7), F (+0.1), OCH₃ (-0.3) .
Pharmaceutical Relevance
- Impurity Profiles : Trifluoromethylphenyl-ethylenediamine structures (e.g., fluvoxamine impurities in ) highlight their role as synthetic intermediates. The target compound’s dihydrochloride salt form (if applicable) could enhance aqueous solubility, similar to the bis-methoxyphenyl analog .
Biological Activity
(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine is a synthetic organic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The unique structural features of this compound, including the presence of a chloro group and a trifluoromethyl group, enhance its lipophilicity and stability, which are critical for biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is . The trifluoromethyl group is known to significantly influence the compound's biological activity by enhancing binding interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H12ClF3N2 |
| Molecular Weight | 311.55 g/mol |
| CAS Number | 1391552-14-9 |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in anticancer applications. Similar compounds have demonstrated antimicrobial properties and potential as enzyme inhibitors.
Anticancer Activity
Studies have shown that compounds with structural similarities to this compound possess cytotoxic effects against various cancer cell lines. For instance, fluorinated ligands have been explored for their ability to enhance the efficacy of metallodrugs in targeting cancer cells. In one study, compounds were tested against human tumor cell lines such as PC-3 (prostate), VCaP (prostate), and HepG2 (liver carcinoma), revealing promising results in terms of cytotoxicity and selectivity towards cancer cells .
The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways or direct interaction with cellular targets. The trifluoromethyl group enhances binding affinity due to its electronegative nature, facilitating interactions with enzymes and receptors involved in cancer progression.
Case Study: Interaction with Enzymes
A study focusing on similar fluorinated compounds revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, compounds demonstrated significant activation of caspase-3 in prostate cancer cells, suggesting a mechanism akin to established chemotherapeutics like cisplatin .
Comparative Analysis with Related Compounds
Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine | C9H10F4N2 | Contains fluorine instead of chlorine |
| (1R)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine | C9H12ClF4N2 | Similar trifluoromethyl group; different activity |
| 3-(Trifluoromethyl)aniline derivatives | C7H6F3N | General class; diverse applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
